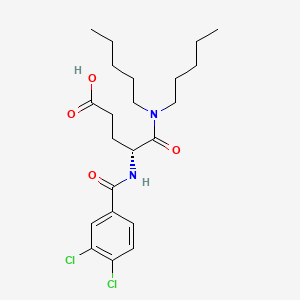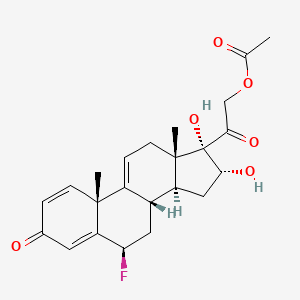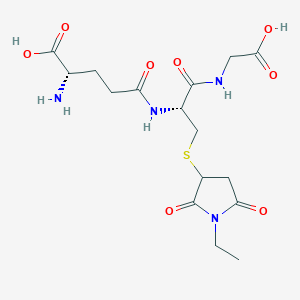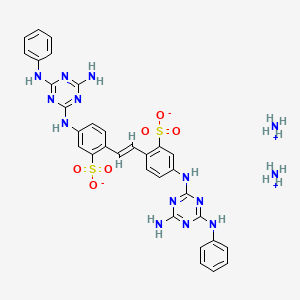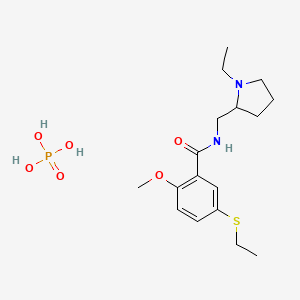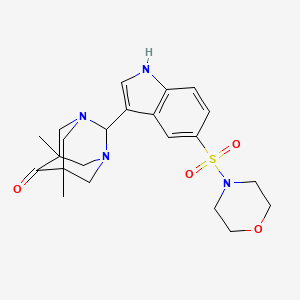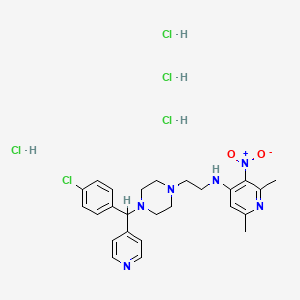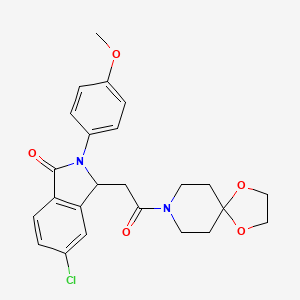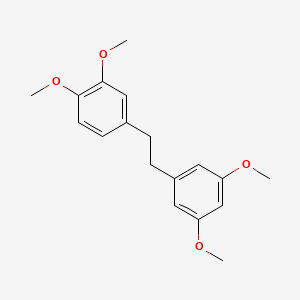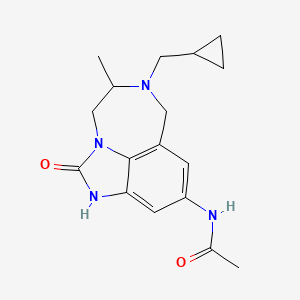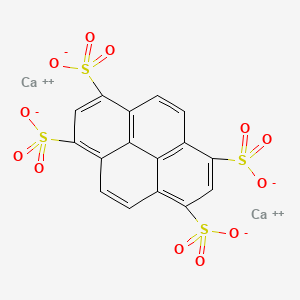
dicalcium;pyrene-1,3,6,8-tetrasulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicalcium;pyrene-1,3,6,8-tetrasulfonate is a chemical compound derived from pyrene, a polycyclic aromatic hydrocarbon. This compound is known for its high fluorescence characteristics and is widely used in various scientific applications, particularly in fluorescence tracing and detection .
Méthodes De Préparation
The synthesis of dicalcium;pyrene-1,3,6,8-tetrasulfonate typically involves a sulfonation reaction. One common method is the sulfonation of pyrene using liquid sulfur trioxide in a dichloroethane solvent system . This reaction results in the formation of pyrene-1,3,6,8-tetrasulfonic acid, which can then be neutralized with calcium ions to form the dicalcium salt. This method is preferred due to its convenience, effectiveness, and eco-friendliness .
Analyse Des Réactions Chimiques
Dicalcium;pyrene-1,3,6,8-tetrasulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dicalcium;pyrene-1,3,6,8-tetrasulfonate has a wide range of scientific research applications:
Mécanisme D'action
The primary mechanism by which dicalcium;pyrene-1,3,6,8-tetrasulfonate exerts its effects is through fluorescence. The compound absorbs light at specific wavelengths and emits light at different wavelengths, making it useful for detection and imaging applications. The molecular targets and pathways involved in its action are primarily related to its interaction with light and its ability to bind to various substrates .
Comparaison Avec Des Composés Similaires
Dicalcium;pyrene-1,3,6,8-tetrasulfonate is unique due to its high fluorescence and water solubility. Similar compounds include:
Tetrasodium pyrene-1,3,6,8-tetrasulfonate: This compound is also highly fluorescent and water-soluble but differs in its ionic composition.
Pyrene-1,3,6,8-tetrasulfonic acid: This is the parent compound from which this compound is derived.
These similar compounds share some properties but differ in their specific applications and chemical behaviors.
Propriétés
Numéro CAS |
63468-96-2 |
|---|---|
Formule moléculaire |
C16H6Ca2O12S4 |
Poids moléculaire |
598.6 g/mol |
Nom IUPAC |
dicalcium;pyrene-1,3,6,8-tetrasulfonate |
InChI |
InChI=1S/C16H10O12S4.2Ca/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10;;/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28);;/q;2*+2/p-4 |
Clé InChI |
PSJVOLYPQPKNNS-UHFFFAOYSA-J |
SMILES canonique |
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2].[Ca+2] |
Numéros CAS associés |
6528-53-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



